molecular formula C23H32N4O3 B2680477 Tert-butyl 4-[4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]piperazine-1-carboxylate CAS No. 1272756-48-5

Tert-butyl 4-[4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]piperazine-1-carboxylate

Cat. No.: B2680477
CAS No.: 1272756-48-5
M. Wt: 412.534
InChI Key: LNIRDQQNTQXGJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]piperazine-1-carboxylate is a synthetic compound featuring a piperazine core substituted with a tert-butyl carboxylate group and a phenyl ring bearing a 5-cyclohexyl-1,2,4-oxadiazole moiety. This structure combines a lipophilic cyclohexyl group with a rigid oxadiazole heterocycle, making it a candidate for drug discovery, particularly in targeting enzymes or receptors where hydrophobic interactions are critical. The tert-butyl group enhances solubility and stability during synthesis, while the oxadiazole ring contributes to π-π stacking and hydrogen-bonding capabilities .

Properties

IUPAC Name

tert-butyl 4-[4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3/c1-23(2,3)29-22(28)27-15-13-26(14-16-27)19-11-9-17(10-12-19)20-24-21(30-25-20)18-7-5-4-6-8-18/h9-12,18H,4-8,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIRDQQNTQXGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the oxadiazole to the phenyl ring: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, using suitable boron reagents and palladium catalysts.

    Formation of the piperazine ring: The piperazine ring can be synthesized through the reaction of diethanolamine with ammonia or other amines.

    Final coupling: The phenyl-oxadiazole intermediate is then coupled with the piperazine derivative under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines or other reduced derivatives of the oxadiazole ring.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential activity as a pharmaceutical agent, particularly in targeting neurological pathways due to the piperazine moiety.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industry

    Polymer Additives: The compound can be used as an additive in polymers to enhance their mechanical and thermal properties.

    Coatings: Its stability and reactivity make it suitable for use in advanced coating formulations.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The oxadiazole moiety can engage in hydrogen bonding and other interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the oxadiazole ring or phenyl group. Below is a detailed comparison based on synthetic routes, physicochemical properties, and biological activity:

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituent on Oxadiazole Key Features Stability/Biological Activity Reference
Target Compound : tert-butyl 4-[4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]piperazine-1-carboxylate Cyclohexyl - Bulky, hydrophobic group
- Enhances membrane permeability
Stability data not reported; predicted high metabolic stability due to cyclohexyl group N/A
tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate 3-Fluorophenyl - Electron-withdrawing fluorine
- Potential for halogen bonding
Stable in crystallographic studies; poor antibacterial, moderate anthelmintic activity
tert-butyl 4-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate 4-Fluorophenyl - Para-fluorine enhances polarity
- Improved solubility
Synthesized via similar routes; no stability issues reported
tert-butyl 4-{4-[5-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate 3-Trifluoromethylphenyl - Strongly electron-withdrawing
- Increases metabolic resistance
High purity (>95%); used in kinase inhibitor studies
tert-butyl 4-((4-(3-(pyridin-3-ylmethyl)ureido)phenyl)sulfonyl)piperazine-1-carboxylate Pyridinylmethyl-ureido - Polar sulfonyl and ureido groups
- Targets NAD metabolism enzymes
Demonstrated dual NAMPT/PARP1 inhibition; moderate cytotoxicity in breast cancer cell lines

Key Observations :

Substituent Effects on Stability: Fluorinated phenyl analogs (e.g., 3-fluorophenyl, 4-fluorophenyl) show enhanced stability in acidic media compared to compounds with labile groups like oxazolidinones . The target compound’s cyclohexyl group likely improves metabolic stability due to reduced enzymatic degradation. Trifluoromethylphenyl analogs exhibit superior chemical inertness, attributed to the electron-withdrawing CF₃ group .

Biological Activity :

  • The 3-fluorophenyl analog () showed moderate anthelmintic activity but poor antibacterial effects, suggesting that the oxadiazole core alone is insufficient for broad-spectrum antimicrobial action.
  • Pyridinylmethyl-ureido derivatives () demonstrated targeted enzyme inhibition, highlighting the importance of additional functional groups (e.g., sulfonyl, ureido) for specific biological interactions.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows methods similar to , where oxadiazole rings are formed via condensation of carbamimidoyl intermediates with carboxylic acids.
  • Fluorinated analogs require precise control of reaction conditions (e.g., EDCI/HOAt coupling) to avoid side reactions .

Crystallographic and Molecular Interactions: The 3-fluorophenyl analog () crystallizes in a monoclinic system with π-π stacking (3.75 Å), which may enhance solid-state stability.

Biological Activity

Tert-butyl 4-[4-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)phenyl]piperazine-1-carboxylate (CAS No. 1272756-48-5) is a compound that belongs to the class of oxadiazole derivatives. The unique structural features of this compound suggest potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by:

  • A piperazine ring which is known for its pharmacological significance.
  • A 1,2,4-oxadiazole moiety , recognized for its diverse biological activities.
  • A cyclohexyl substitution , which may influence lipophilicity and receptor interactions.

Anticancer Properties

The biological activity of this compound has been primarily evaluated in the context of cancer therapy. Recent studies indicate that compounds with oxadiazole scaffolds exhibit promising anticancer activities.

In Vitro Studies:

  • Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines. For example, it exhibited an IC50 value in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
  • Mechanism of Action : Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of p53 pathways and caspase cascades .

Table 1: IC50 Values Against Different Cancer Cell Lines

Cell LineIC50 Value (µM)
MCF-70.65
HeLa2.41
HT-2992.4
PANC-1Not specified

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the oxadiazole and piperazine moieties can significantly alter biological activity. For instance:

  • The presence of hydrophobic groups such as cyclohexyl enhances interaction with lipid membranes, potentially increasing bioavailability.
  • Substituents on the phenyl ring can modulate receptor affinity and selectivity .

Case Studies

Several studies have explored the biological implications of related oxadiazole derivatives:

  • Novel Oxadiazole Derivatives : A study highlighted a series of novel 1,2,4-oxadiazole derivatives that showed marked antiproliferative activity across multiple cancer cell lines. These compounds were synthesized to assess their potential as anticancer agents .
  • Mechanistic Insights : Research demonstrated that specific oxadiazole derivatives could mimic estrogenic activity by interacting with estrogen receptors similar to Tamoxifen, suggesting a dual mechanism involving both direct cytotoxicity and hormonal modulation .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine ring and subsequent cyclization to form the 1,2,4-oxadiazolyl moiety. Key steps include:

  • Condensation reactions : Using carbodiimide coupling agents (e.g., EDCI/HOAt) to form the oxadiazole ring from amidoxime precursors .
  • Nucleophilic substitution : Reacting tert-butyl piperazine derivatives with halogenated intermediates under basic conditions (e.g., K₂CO₃ in 1,4-dioxane at 110°C for 12 hours, yielding ~88.7%) .
  • Deprotection strategies : Trifluoroacetic acid (TFA) is often used to remove the tert-butoxycarbonyl (Boc) protecting group .

Example Table: Reaction Yields Under Varied Conditions

YieldConditionsKey Reagents/CatalystsReference
88.7%110°C, 12hK₂CO₃, 1,4-dioxane
58%Room temperature, 1.5hTFA in CH₂Cl₂
42%100°C, 7h (microwave-assisted)XPhos, Pd catalysts, Na₂CO₃

Q. How can researchers purify this compound post-synthesis?

Purification often involves:

  • Silica gel chromatography : Using gradients of ethyl acetate/hexane or methanol/dichloromethane .
  • Recrystallization : Solvent systems like ethyl acetate/petroleum ether improve crystalline purity .
  • Azeotropic drying : Toluene or acetonitrile removes residual solvents after deprotection .

Advanced Research Questions

Q. What analytical techniques resolve structural ambiguities in this compound?

  • X-ray crystallography : Determines precise molecular geometry, hydrogen bonding, and π-π stacking interactions. For example, monoclinic crystals (space group P2₁/c) with unit cell parameters a = 14.281 Å, b = 11.579 Å confirm the 3D architecture .
  • Spectroscopic methods :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., piperazine N-CH₂ peaks at δ 3.1–3.6 ppm) .
  • LCMS/HRMS : Validates molecular weight (e.g., m/z 414.39 for C₁₈H₂₁F₃N₄O₄) .

Q. How can data contradictions in reaction yields be addressed?

Discrepancies often arise from:

  • Catalyst efficiency : Palladium-based catalysts (e.g., Pd(PPh₃)₄) vs. phosphine ligands (XPhos) in cross-coupling reactions .
  • Solvent polarity : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution but may degrade acid-sensitive intermediates .
  • Temperature control : Microwave-assisted synthesis reduces side reactions compared to conventional heating .

Q. What methodologies assess biological activity and structure-activity relationships (SAR)?

  • In vitro assays :
  • Antibacterial screening : Agar diffusion assays against S. aureus or E. coli (e.g., poor activity observed at 100 µg/mL) .
  • Anthelmintic activity : Paralysis assays using Pheretima posthuma (moderate activity at 50 mg/mL) .
    • Kinase inhibition studies : Imidazo[4,5-b]pyridine-based analogs are evaluated for FLT3/Aurora kinase inhibition via IC₅₀ measurements .
    • Functional group modifications : Introducing electron-withdrawing groups (e.g., CF₃) on the oxadiazole ring enhances target affinity .

Q. How can crystallographic data inform solid-state properties?

  • Intermolecular interactions : Weak C–H···O bonds and π-π stacking (centroid distance = 3.745 Å) influence solubility and stability .
  • Polymorphism screening : Varying crystallization solvents (e.g., ethanol vs. DMSO) identifies metastable forms with distinct dissolution profiles .

Methodological Recommendations

  • Synthetic optimization : Use design of experiments (DoE) to evaluate temperature, solvent, and catalyst interactions .
  • Crystallization protocols : Slow evaporation from ethyl acetate/hexane (1:1) yields diffraction-quality crystals .
  • Biological assay design : Include positive controls (e.g., albendazole for anthelmintic studies) and dose-response curves for reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.